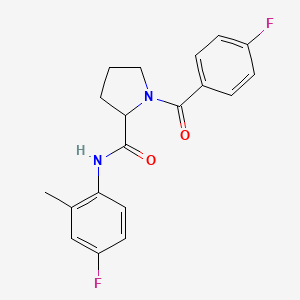![molecular formula C16H25N3OS2 B6011777 1-{3-[(1,4-dithiepan-6-ylamino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6011777.png)
1-{3-[(1,4-dithiepan-6-ylamino)methyl]-2-pyridinyl}-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(1,4-dithiepan-6-ylamino)methyl]-2-pyridinyl}-3-piperidinol, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is used in scientific research applications. TSPO is a mitochondrial protein that is found in high concentrations in the brain, heart, and other organs. DPA-714 is used to study the role of TSPO in various physiological and pathological processes.
Mécanisme D'action
1-{3-[(1,4-dithiepan-6-ylamino)methyl]-2-pyridinyl}-3-piperidinol binds to TSPO with high affinity and selectivity. TSPO is involved in the transport of cholesterol into the mitochondria, which is essential for the synthesis of steroid hormones. 1-{3-[(1,4-dithiepan-6-ylamino)methyl]-2-pyridinyl}-3-piperidinol can modulate the activity of TSPO, which can affect mitochondrial function, apoptosis, and immune response.
Biochemical and Physiological Effects:
1-{3-[(1,4-dithiepan-6-ylamino)methyl]-2-pyridinyl}-3-piperidinol has been shown to have various biochemical and physiological effects, including the modulation of mitochondrial function, apoptosis, and immune response. 1-{3-[(1,4-dithiepan-6-ylamino)methyl]-2-pyridinyl}-3-piperidinol can also affect the synthesis of steroid hormones and the regulation of the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
1-{3-[(1,4-dithiepan-6-ylamino)methyl]-2-pyridinyl}-3-piperidinol has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to modulate mitochondrial function and immune response, and its potential therapeutic applications. However, there are also some limitations to using 1-{3-[(1,4-dithiepan-6-ylamino)methyl]-2-pyridinyl}-3-piperidinol in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for the use of 1-{3-[(1,4-dithiepan-6-ylamino)methyl]-2-pyridinyl}-3-piperidinol in scientific research. One potential direction is the development of new TSPO ligands with improved selectivity and efficacy. Another direction is the investigation of the role of TSPO in various diseases, including neurodegenerative diseases, cancer, and metabolic disorders. Additionally, the potential therapeutic applications of TSPO ligands, including 1-{3-[(1,4-dithiepan-6-ylamino)methyl]-2-pyridinyl}-3-piperidinol, should be further explored.
Méthodes De Synthèse
1-{3-[(1,4-dithiepan-6-ylamino)methyl]-2-pyridinyl}-3-piperidinol can be synthesized using a variety of methods, including the reaction of 2-bromopyridine with 1,4-dithiepane-6-amine, followed by the reaction with piperidin-3-ol. The resulting product can be purified using various chromatographic techniques.
Applications De Recherche Scientifique
1-{3-[(1,4-dithiepan-6-ylamino)methyl]-2-pyridinyl}-3-piperidinol is used in scientific research to study the role of TSPO in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer. TSPO is involved in the regulation of mitochondrial function, apoptosis, and immune response.
Propriétés
IUPAC Name |
1-[3-[(1,4-dithiepan-6-ylamino)methyl]pyridin-2-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS2/c20-15-4-2-6-19(10-15)16-13(3-1-5-17-16)9-18-14-11-21-7-8-22-12-14/h1,3,5,14-15,18,20H,2,4,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRCICHRACHQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)CNC3CSCCSC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6011713.png)
![3-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6011716.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B6011724.png)
![[2-({[5-(3-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6011735.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B6011745.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide](/img/structure/B6011761.png)

![[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol](/img/structure/B6011774.png)
![ethyl 4-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6011776.png)
![(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)diethylamine](/img/structure/B6011787.png)
![1-(3-phenylpropyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6011789.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6011797.png)
![2-{[(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6011804.png)
![2-[benzyl(methyl)amino]-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2-indanecarboxamide](/img/structure/B6011807.png)